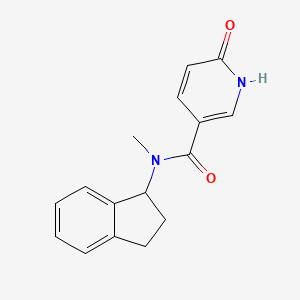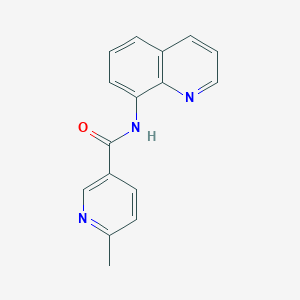
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone, also known as MQM, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MQM is a synthetic molecule that belongs to the class of quinoline derivatives and has been shown to possess a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It also inhibits the MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis. Furthermore, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation, while inducing apoptosis in cancer cells. In addition, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice. Furthermore, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, there are also limitations to using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone in lab experiments. It is a relatively new compound, and its safety and toxicity profile are not fully understood. Furthermore, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone. One area of research is to further investigate its mechanism of action and signaling pathways. This will help to better understand how (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone exerts its biological effects and may lead to the development of more potent and specific analogs. Another area of research is to investigate the safety and toxicity profile of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone in animal models and humans. This will help to determine its potential as a therapeutic agent. Finally, research on the pharmacokinetics and pharmacodynamics of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone will be important for determining the optimal dosage and administration route for clinical use.
Méthodes De Synthèse
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone is synthesized by the reaction of 6-methyl-3-pyridylmethanol with 6-methoxy-1-tetralone in the presence of a Lewis acid catalyst. The reaction proceeds via a Friedel-Crafts acylation mechanism and yields (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone as a white crystalline powder. The purity of the compound is confirmed by NMR and HPLC analysis.
Applications De Recherche Scientifique
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-5-6-14(11-18-12)17(20)19-9-3-4-13-10-15(21-2)7-8-16(13)19/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBSRTJYIWBACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)
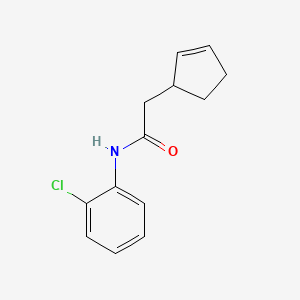
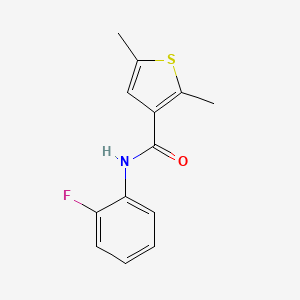
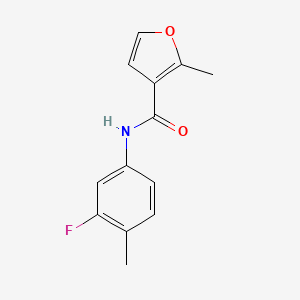
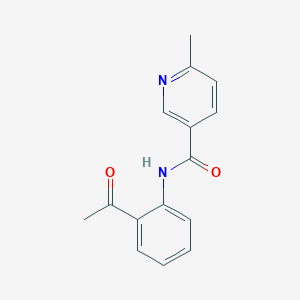
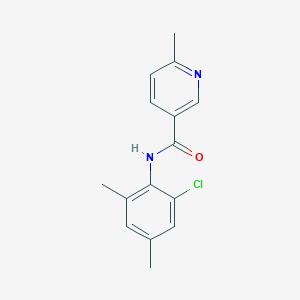
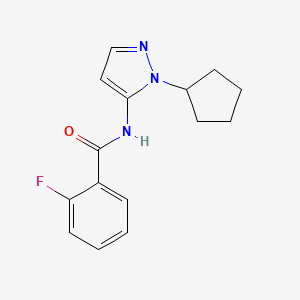
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)
